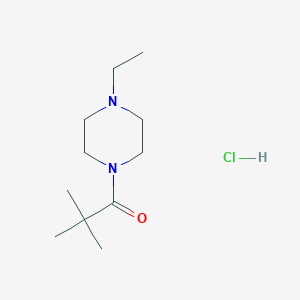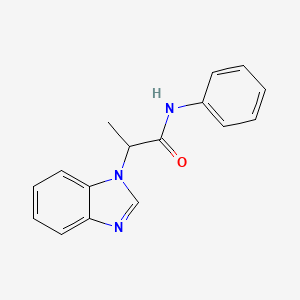
1-acetyl-N-methyl-2,3-dihydroindole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-methyl-2,3-dihydroindole-5-carboxamide, also known as AM-694, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of study, including pharmacology, neuroscience, and toxicology.
Mecanismo De Acción
1-acetyl-N-methyl-2,3-dihydroindole-5-carboxamide acts as a partial agonist at the CB1 receptor, which means that it can activate the receptor to a certain extent, but not fully. This results in a moderate effect on the endocannabinoid system, which can lead to various physiological and behavioral changes. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of pain perception, inflammation, and anxiety. It has also been shown to affect neuronal activity and behavior, which can lead to changes in cognitive function and mood. The exact effects of this compound depend on the dose, route of administration, and individual factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-N-methyl-2,3-dihydroindole-5-carboxamide has several advantages for use in scientific research, including its high potency and selectivity for the CB1 receptor. It is also relatively easy to synthesize and purify, which makes it more accessible for researchers. However, there are also limitations to its use, such as the potential for off-target effects and the lack of long-term safety data.
Direcciones Futuras
There are several future directions for research involving 1-acetyl-N-methyl-2,3-dihydroindole-5-carboxamide, including further investigation of its therapeutic potential in various conditions, such as chronic pain and anxiety disorders. It may also be useful in studies investigating the effects of synthetic cannabinoids on neuronal activity and behavior, as well as the potential for addiction and dependence. Additionally, there is a need for more long-term safety data to better understand the potential risks associated with its use.
Métodos De Síntesis
The synthesis of 1-acetyl-N-methyl-2,3-dihydroindole-5-carboxamide involves several steps, including the reaction of 2,3-dihydroindole with acetic anhydride to form 1-acetyl-2,3-dihydroindole. This intermediate is then reacted with N-methylamine to produce the final product, this compound. The purity of the compound can be improved through various purification techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-acetyl-N-methyl-2,3-dihydroindole-5-carboxamide has been studied for its potential therapeutic effects in various conditions, such as pain, inflammation, and anxiety. It has been found to interact with the endocannabinoid system, specifically the CB1 receptor, which is involved in the regulation of various physiological processes, including pain perception, mood, and appetite. This compound has also been used in studies investigating the effects of synthetic cannabinoids on neuronal activity and behavior.
Propiedades
IUPAC Name |
1-acetyl-N-methyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)14-6-5-9-7-10(12(16)13-2)3-4-11(9)14/h3-4,7H,5-6H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDAZCUCMLWJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(1-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7504144.png)
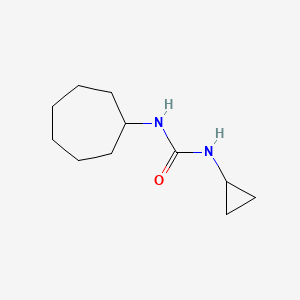
![5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504155.png)
![N-[4-methoxy-3-(pyridin-4-ylmethoxy)phenyl]-3-phenylpropanamide](/img/structure/B7504157.png)
![5-bromo-2-fluoro-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]benzamide](/img/structure/B7504163.png)

![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7504184.png)
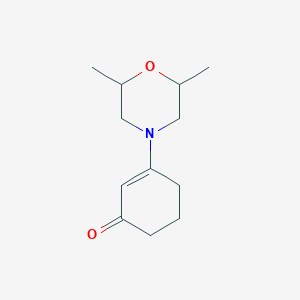
![2-[4-[[2-(Trifluoromethyl)phenyl]carbamoyl]quinolin-2-yl]sulfanylpropanoic acid](/img/structure/B7504193.png)
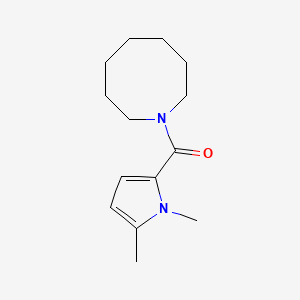
![2,4-dichloro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B7504198.png)
